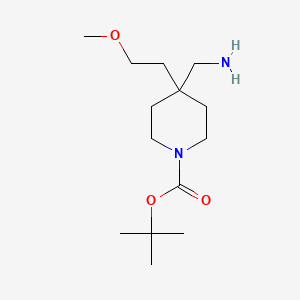

tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16-8-5-14(11-15,6-9-16)7-10-18-4/h5-11,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLSTEKEDIPNJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCOC)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

Attachment of the 2-Methoxyethyl Group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the 2-methoxyethyl group.

Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reductive Amination and Alkylation

The aminomethyl group participates in reductive amination and alkylation reactions. For example:

Reaction Conditions :

- Reactant: tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate

- Reagents: Aldehydes/ketones, sodium cyanoborohydride (NaCNBH₃), acetic acid

- Solvent: Methanol

- Temperature: 25°C, 12–17 hours

Outcome :

Formation of secondary amines via imine intermediate reduction. A 93% yield was reported for analogous piperidine derivatives under these conditions .

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 2-Methoxyethylamine | NaCNBH₃ | Alkylated piperidine derivative | 93% |

Amide Coupling Reactions

The aminomethyl group undergoes amide bond formation with carboxylic acids, facilitated by coupling agents:

Reaction Conditions :

- Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), triethylamine

- Solvent: Dichloromethane (DCM)

- Temperature: 25°C, 20 hours

Example :

Coupling with N-(3-(trifluoromethyl)benzoyl)glycine produced a PROTAC linker precursor in quantitative yield after purification .

| Carboxylic Acid | Coupling Agent | Product | Yield |

|---|---|---|---|

| N-(3-Trifluoromethylbenzoyl)glycine | EDCI/HOBt | Piperidine-amide conjugate | 99% |

Suzuki-Miyaura Cross-Coupling

The piperidine ring’s boronate esters enable palladium-catalyzed cross-coupling:

Reaction Conditions :

- Catalyst: Pd(PPh₃)₄

- Reagents: Aryl halides, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

- Solvent: Ethyl acetate/water

- Temperature: 65°C, 7 hours

Outcome :

Synthesis of biaryl derivatives, such as tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, with 96% yield .

| Aryl Halide | Catalyst | Product | Yield |

|---|---|---|---|

| 2-Bromonitrobenzene | Pd(PPh₃)₄ | 4-(2-Aminophenyl)piperidine | 96% |

Oxidation and Functionalization

The methoxyethyl side chain is susceptible to oxidation under controlled conditions:

Reaction Conditions :

- Oxidizing agents: KMnO₄ or CrO₃

- Solvent: Acidic aqueous/organic biphasic system

Outcome :

Oxidation of the methoxyethyl group to carboxylic acid derivatives, though yields are context-dependent .

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to yield free amines:

Reaction Conditions :

- Reagent: HCl (4M in dioxane) or trifluoroacetic acid (TFA)

- Solvent: DCM or methanol

- Temperature: 25°C, 1–2 hours

Outcome :

Quantitative deprotection to generate 4-(aminomethyl)-4-(2-methoxyethyl)piperidine, a versatile intermediate for drug discovery .

Critical Reaction Considerations

- Steric Effects : Bulky substituents on the piperidine ring slow reaction kinetics, necessitating extended reaction times.

- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance coupling efficiency .

- Temperature Sensitivity : Oxidation and reduction reactions require strict temperature control to avoid side products .

Scientific Research Applications

Medicinal Chemistry

-

Drug Development :

- The compound is explored as a potential therapeutic agent due to its ability to interact with biological targets. It serves as a building block in the synthesis of novel pharmaceuticals aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Case Study : Research indicates that derivatives of this compound can act as antagonists for adenosine receptors, which are implicated in various neurological conditions. For instance, studies have shown that certain derivatives exhibit high binding affinity to the A2A receptor, making them candidates for further drug development .

-

Targeted Protein Degradation :

- As a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) technology, tert-butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate plays a crucial role in the design of bifunctional molecules that can selectively degrade target proteins . This application is particularly relevant in cancer research where targeted therapy is essential.

Biological Research

-

Bioconjugation :

- The compound is utilized in bioconjugation processes to create targeted delivery systems for drugs, enhancing their efficacy while reducing side effects .

- Example : Studies have demonstrated its effectiveness in linking therapeutic agents to specific cellular targets, improving the precision of drug delivery systems.

-

Binding Studies :

- In biological assays, it serves as a ligand in binding studies to investigate interactions with various receptors and enzymes. This application is vital for understanding the pharmacodynamics of new drug candidates.

Specialty Chemicals Production

The compound is also employed in the synthesis of specialty chemicals used in coatings, adhesives, and other advanced materials. Its unique properties lend themselves to formulations requiring specific performance characteristics .

Data Table: Summary of Applications

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Drug development for neurodegenerative diseases | Potential therapeutic agents with high efficacy |

| Targeted Protein Degradation | PROTAC technology | Enhanced selectivity in cancer treatment |

| Biological Research | Ligand in binding studies | Insight into molecular interactions |

| Industrial Production | Specialty chemicals for coatings and adhesives | Improved performance characteristics |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The aminomethyl and methoxyethyl groups can influence the compound’s binding affinity and selectivity, while the tert-butyl ester can affect its metabolic stability and bioavailability.

Comparison with Similar Compounds

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate Derivatives

- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (CAS: Not specified): A simpler analog lacking the 2-methoxyethyl group. It is a key intermediate for synthesizing neuroactive compounds and has been used in coupling reactions with aromatic acyl chlorides (e.g., 4-amino-5-chloro-2-methoxybenzoyl chloride) to generate amide derivatives .

Aromatic and Heteroaromatic Substituted Piperidines

- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7): Features a pyridinyl substituent, increasing rigidity and hydrogen-bonding capacity. It has a molecular weight of 277.36 g/mol and is classified as a light-yellow solid with undefined GHS hazards .

- tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (CAS: 912768-78-6): Substituted with a lipophilic 4-methylbenzoyl group, this compound is used in kinase inhibitor synthesis .

Ether and Alkyl Chain Derivatives

- tert-Butyl 4-(2-methoxyethyl)-4-methylpiperidine-1-carboxylate (CAS: 236406-33-0): Shares the 2-methoxyethyl group but includes a methyl substituent, reducing polarity compared to the target compound .

- tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate : Contains a sulfonate ester, enabling nucleophilic displacement reactions for further functionalization .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Physical State |

|---|---|---|---|---|

| Target Compound | 1146664-46-1 | 272.39 | Boc, aminomethyl, 2-methoxyethyl | Not specified |

| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | 1707580-61-7 | 277.36 | Boc, pyridinyl | Light-yellow solid |

| tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | 912768-78-6 | 289.35 | Boc, 4-methylbenzoyl | Not specified |

| tert-Butyl 4-(2-aminoethoxy)piperidine-1-carboxylate | 442126-36-5 | 258.35 | Boc, aminoethoxy | Not specified |

Key Observations :

- The target compound’s 2-methoxyethyl group enhances hydrophilicity compared to methyl or benzoyl-substituted analogs.

Biological Activity

tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate, identified by its CAS number 710972-40-0, is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and an amino functional group, which may influence its pharmacological properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

- Molecular Formula : C13H26N2O3

- Molecular Weight : 258.36 g/mol

- IUPAC Name : tert-butyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate

The compound is typically found in a liquid state and requires storage in a dark, inert atmosphere at temperatures between 2°C and 8°C to maintain stability .

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly those related to pain modulation and neuroprotection.

In Vitro Studies

In vitro studies have demonstrated that related piperidine derivatives can exhibit significant biological activity. For instance, compounds with similar structural motifs have been tested for their ability to inhibit pro-inflammatory cytokines such as IL-1β in human macrophages. These studies suggest that the compound may possess anti-inflammatory properties .

Case Studies

- Anti-inflammatory Activity : A study evaluating the anti-inflammatory effects of piperidine derivatives indicated that certain modifications to the structure enhanced their potency against inflammation-related pathways. While specific data on this compound were not detailed, the trends observed in similar compounds suggest promising anti-inflammatory potential .

- Neuroprotective Effects : Another investigation into piperidine derivatives highlighted their neuroprotective capabilities in models of neurodegeneration. The ability of these compounds to modulate neurotransmitter systems could suggest potential applications in treating neurodegenerative diseases .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via multi-step protocols. A common approach involves coupling a piperidine precursor (e.g., 4-(2-methoxyethyl)piperidine) with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to install the carbamate group . Subsequent functionalization of the aminomethyl group may require reductive amination or nucleophilic substitution, with careful control of stoichiometry and temperature (e.g., 0–5°C for sensitive intermediates) . Optimization focuses on solvent selection (e.g., THF for solubility), catalyst use (e.g., palladium for cross-coupling), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the piperidine ring structure, tert-butyl group (δ ~1.4 ppm for nine equivalent protons), and methoxyethyl substituents (δ ~3.3–3.5 ppm for OCH₂CH₂O) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H⁺] = calculated for C₁₄H₂₇N₂O₃). Infrared (IR) spectroscopy identifies carbamate (C=O stretch ~1700 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) functionalities .

Q. How should this compound be stored to ensure stability, and what are its key incompatibilities?

- Methodology : Store in amber glass containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to strong oxidizers (e.g., peroxides) or acidic/basic conditions, which degrade the tert-butyl ester . Stability tests via HPLC over 6–12 months confirm >95% purity retention under recommended conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodology : Discrepancies in yields (e.g., 40–70%) often arise from divergent reaction scales or impurity profiles. Design of Experiments (DoE) can systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions . For example, replacing dichloromethane with acetonitrile may improve coupling efficiency by reducing side reactions . Parallel synthesis and in-situ monitoring (e.g., LC-MS) help track intermediate stability .

Q. How does stereochemistry at the piperidine ring influence biological activity, and how is it controlled during synthesis?

- Methodology : The 4-position substituents (aminomethyl and methoxyethyl) create stereochemical complexity. Chiral HPLC or enzymatic resolution separates diastereomers, while circular dichroism (CD) confirms absolute configuration . Biological assays (e.g., enzyme inhibition) compare enantiomers: one study found a 10-fold higher IC₅₀ for the (R)-configured isomer against a kinase target . Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) ensures stereocontrol .

Q. What computational models predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to receptors like GPCRs or ion channels. The methoxyethyl group’s flexibility and aminomethyl’s hydrogen-bonding capacity are critical for docking scores . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with activity, guiding structural modifications .

Q. How can structural analogs be designed to enhance metabolic stability without compromising activity?

- Methodology : Replace the methoxyethyl group with bioisosteres (e.g., cyclopropylmethoxy) to reduce oxidative metabolism. Deuterating the tert-butyl group slows CYP450-mediated degradation . In vitro microsomal assays (human liver microsomes) quantify half-life improvements, while radiolabeled studies track metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.